molecular formula C10H9F3N2 B2913887 3-(3-Trifluoromethyl-phenylamino)-propionitrile CAS No. 124438-60-4

3-(3-Trifluoromethyl-phenylamino)-propionitrile

Cat. No. B2913887
CAS RN: 124438-60-4
M. Wt: 214.191
InChI Key: QUPPRGUWJCNCLM-UHFFFAOYSA-N
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Description

“3-(3-Trifluoromethyl-phenylamino)-propionitrile” is an organic compound that is part of a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs) . It is closely related to other compounds such as “3-PHENYL-N-(2,2,2-TRICHLORO-1-(3-TRIFLUOROMETHYL-PHENYLAMINO)-ETHYL)-ACRYLAMIDE” and "3-(Trifluoromethyl)aniline" .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the synthesis of organotin carboxylates based on the ligand, 4-oxo-4-[3-(trifluoromethyl)phenylamino]butanoic acid . Another study reported the synthesis of a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Chemical Reactions Analysis

The trifluoromethyl group in this compound has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and weight. For instance, “3-(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide”, a related compound, has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 .

Scientific Research Applications

Environmental Science and Fate of Perfluorocarboxylates

A study by Prevedouros et al. (2006) focuses on the sources, fate, and transport of perfluorocarboxylates (PFCAs) in the environment, particularly perfluorooctanoate (PFO). This research estimated that a significant majority of PFCAs were released into the environment through fluoropolymer manufacture and use. It also highlighted the importance of understanding the environmental mobility of such compounds, including those related to "3-(3-Trifluoromethyl-phenylamino)-propionitrile" due to their persistence and potential for long-range environmental transport (Prevedouros, K., Cousins, I., Buck, R., & Korzeniowski, S., 2006).

Organic Chemistry and Fluoroalkylation

Hai‐Xia Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the development of methods for incorporating fluorinated or fluoroalkylated groups into molecules. This review underlines the importance of fluorine-containing functionalities, such as those in "3-(3-Trifluoromethyl-phenylamino)-propionitrile," for enhancing the physical, chemical, and biological properties of pharmaceuticals, agrochemicals, and functional materials (Song, H.-X., Han, Q.-Y., Zhao, C.-L., & Zhang, C.-P., 2018).

Drug Design and Antitubercular Research

Research by Sidharth Thomas (1969) delved into the role of trifluoromethyl groups, similar to those in "3-(3-Trifluoromethyl-phenylamino)-propionitrile," in antitubercular drug design. It was found that the introduction of trifluoromethyl groups into antitubercular agents could improve their potency by modulating pharmacodynamic and pharmacokinetic behaviors, thus highlighting the critical role of such functional groups in developing more effective antitubercular therapies (Thomas, S., 1969).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of non-steroidal anti-inflammatory drugs (nsaids) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

Based on its structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.

Biochemical Pathways

If it acts similarly to nsaids, it would affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain.

Result of Action

If it acts similarly to nsaids, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .

Safety and Hazards

According to the safety data sheet, this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPRGUWJCNCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Trifluoromethyl-phenylamino)-propionitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 70 parts of 3-(trifluoromethyl)benzenamine hydrochloride, 26.5 parts of 2-propenenitrile and 36.5 parts of N-ethylethanamine was stirred for 2.5 hours at 180° C. After cooling to 0° C., the whole was treated with a sodium hydroxide solution. The product was extracted with dichloromethane. The extract was washed with water, dried, filtered and evaporated, yielding 34.5 parts (45%) of 3-[[3-(trifluoromethyl)phenyl]-amino]propanenitrile as a residue (int. 105).
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